ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride (CAS 1706431-36-8) is a heterocyclic compound featuring a bicyclic pyrazolo-pyridine core. Its molecular formula is C₁₀H₁₅N₃O₂·HCl, with a molecular weight of 245.7 g/mol . The structure includes:
- A pyrazolo[4,3-c]pyridine ring system, where the pyrazole ring is fused to the pyridine ring at positions 4 and 2.
- A methyl group at the 1-position of the pyrazole ring.
- An ethyl ester at the 3-position.
- A hydrochloride salt form, enhancing solubility in polar solvents.
Properties
IUPAC Name |
ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)9-7-6-11-5-4-8(7)13(2)12-9;/h11H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPSXXXUMVXBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CNCC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706431-36-8 | |
| Record name | ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrazolo[4,3-c]pyridine core to its corresponding oxidized derivatives.
Reduction: Reduction of the carboxylate group to alcohols or amines.
Substitution: Replacement of hydrogen atoms or functional groups on the pyrazolo[4,3-c]pyridine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.
Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation can yield pyrazolo[4,3-c]pyridine-3-carboxylic acid derivatives.
Reduction can produce pyrazolo[4,3-c]pyridine-3-ol or its derivatives.
Substitution reactions can lead to various substituted pyrazolo[4,3-c]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolo[4,3-c]pyridine core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is used to study enzyme inhibition and receptor binding. It serves as a tool compound to understand biological pathways and mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of drugs targeting various diseases. Its derivatives may exhibit biological activity against conditions such as inflammation, cancer, and neurological disorders.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride exerts its effects depends on its specific derivatives and applications. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes.
Molecular Targets and Pathways:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Ring Fusion Position
- Pyrazolo[3,4-c]pyridine Derivatives Compounds like ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS 1171539-58-4) differ in ring fusion ([3,4-c] vs. [4,3-c]), altering electronic distribution and steric interactions.
Hydrogenation State
- 4,5,6,7-Tetrahydro Derivatives: Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride (CAS 67889309) shares the same core but lacks the methyl group at position 1 and exists as a dihydrochloride salt. This increases polarity and solubility compared to the monohydrochloride form of the target compound.
Substituent Modifications
Ester Group Variations
- Methyl vs. Ethyl Esters :
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS 1707576-03-1) replaces the ethyl ester with a methyl group. The shorter alkyl chain reduces lipophilicity, which may influence membrane permeability and metabolic stability.
Alkyl/Functional Group Substitutions
Salt Forms and Physicochemical Properties
Biological Activity
Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride (referred to as EMP) is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
EMP is characterized by the following molecular formula:
- Molecular Formula : CHNO·HCl
- SMILES Notation : CCOC(=O)C1=NN(C2=C1CNCC2)C
The compound features a pyrazolo[4,3-c]pyridine core which is known to exhibit various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of EMP and its derivatives. In vitro evaluations against several human and murine cancer cell lines demonstrated substantial antiproliferative activity. Notably, compounds with specific substitutions on the pyrazolo ring exhibited IC values in the low micromolar range (0.75–4.15 µM), indicating potent activity without significant toxicity to normal cells .
Case Study: In Vivo Tumor Growth Inhibition
- Model : Orthotopic breast cancer mouse model
- Findings : Selected analogues of EMP inhibited tumor growth effectively while sparing systemic toxicity and preserving immune function .
The mechanisms through which EMP exerts its biological effects include:
- Induction of Apoptosis : EMP has been shown to promote programmed cell death in cancer cells.
- Inhibition of Angiogenesis : It disrupts the formation of new blood vessels that tumors require for growth.
- Targeting Tubulin Polymerization : Some studies suggest that EMP may interfere with microtubule dynamics, a critical process for cell division .
Structure-Activity Relationships (SAR)
The activity of EMP is influenced by its structural components. Variations in substituents on the pyrazolo ring significantly affect its biological efficacy:
| Substituent Position | Type of Substituent | Biological Activity |
|---|---|---|
| 4 | Alkylamino | Potent antiproliferative |
| 6 | Nitro | Enhanced cytotoxicity |
| 7 | Aryl | Improved selectivity against cancer cells |
These findings suggest that careful modification of the EMP structure can enhance its therapeutic potential.
Additional Biological Activities
Beyond anticancer effects, EMP derivatives have shown promise in other areas:
- Antiviral and Antibacterial Properties : Some compounds within this class exhibit activity against viral and bacterial pathogens .
- Enzyme Inhibition : EMP has been implicated in inhibiting key enzymes such as phosphodiesterase-4 and neutrophil elastase, which are involved in inflammatory processes .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve the pyrazolo-pyridine core (e.g., methyl protons at δ 2.5–3.0 ppm, ester carbonyl at δ 165–170 ppm) and confirm substitution patterns .
- IR spectroscopy : Key peaks include ester C=O (1720 cm⁻¹), pyridine C=N (1650 cm⁻¹), and hydrochloride N–H⁺ (2500–2800 cm⁻¹) .
- HPLC-MS : Reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) resolve impurities. ESI-MS confirms the molecular ion [M+H]⁺ and chloride adducts .
How can X-ray crystallography be applied to resolve structural ambiguities in derivatives of this compound?
Advanced
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for confirming stereochemistry and hydrogen bonding in the hydrochloride salt . Key steps:
- Crystal growth : Slow evaporation from ethanol/acetone at 4°C.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. The hydrochloride group often forms a bifurcated hydrogen bond with the pyridine nitrogen, confirmed by O···Cl distances of ~3.1 Å .
What strategies are recommended for analyzing contradictory spectral data (e.g., unexpected NMR splitting or IR shifts)?
Q. Advanced
- Dynamic effects : Unexpected splitting in NMR may arise from restricted rotation of the ester group. Variable-temperature NMR (25–60°C) can identify conformational exchange .
- Tautomerism : Pyrazolo-pyridines exhibit annular tautomerism. Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign dominant tautomers .
- Impurity analysis : Use 2D-COSY or HSQC to distinguish between isomeric byproducts and degradation compounds .
How can structure-activity relationship (SAR) studies be designed for this compound’s analogs?
Q. Advanced
- Core modifications : Replace the ethyl ester with tert-butyl or methyl groups to assess steric effects on target binding (e.g., tert-butyl analogs in show enhanced solubility) .
- Substitution patterns : Introduce halogens (Cl, F) at the pyridine 5-position to evaluate electronic effects on bioactivity. Use Suzuki-Miyaura coupling for aryl/heteroaryl substitutions .
- Pharmacophore mapping : Combine docking studies (AutoDock Vina) with in vitro assays (e.g., kinase inhibition) to correlate substituent electronegativity with activity .
What are the best practices for handling hygroscopicity and stability issues in this compound?
Q. Methodological
- Storage : Store at 2–8°C in sealed, desiccated containers under argon. The hydrochloride salt is prone to deliquescence; pre-dry vials with molecular sieves .
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks). HPLC tracking of ester hydrolysis (retention time shift) quantifies degradation rates .
- Formulation : For biological assays, lyophilize with trehalose (1:1 w/w) to stabilize the compound in aqueous buffers .
How can synthetic byproducts (e.g., regioisomers) be identified and minimized?
Q. Advanced
- Chromatographic separation : Use preparative HPLC with a phenyl-hexyl column to resolve regioisomers (e.g., pyrazolo[4,3-c] vs. [3,4-b] isomers) .
- Mechanistic studies : Monitor reaction intermediates via in situ IR to detect early-stage regioisomer formation. Adjust pH to <3 during cyclization to favor the desired pathway .
- Computational modeling : DFT calculations (Gaussian 16) predict thermodynamic favorability of pathways. Transition state analysis identifies kinetic traps .
What methods validate the hydrochloride salt’s stoichiometry and counterion integrity?
Q. Advanced
- Elemental analysis : Compare experimental C/H/N/Cl% with theoretical values (e.g., Cl% deviation <0.3% confirms 1:1 HCl salt) .
- Ion chromatography : Quantify free chloride ions in aqueous solutions (Ag/AgCl electrode). A 1:1 molar ratio of compound:Cl⁻ confirms salt integrity .
- TGA-DSC : Thermal gravimetric analysis shows a mass loss at 150–200°C corresponding to HCl release (~10% w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
